molecular formula C18H20N4O B10995846 N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10995846
M. Wt: 308.4 g/mol
InChI Key: XMPSSZLSSHWORB-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which combines a phenylethyl group with a triazolopyridine moiety, allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

  • Attachment of the Phenylethyl Group: : The phenylethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the triazolopyridine core with a phenylethyl halide in the presence of a base such as potassium carbonate or sodium hydride.

  • Formation of the Butanamide Linker: : The final step involves the formation of the butanamide linker. This can be achieved through an amide coupling reaction, where the triazolopyridine-phenylethyl intermediate is reacted with a butanoyl chloride or butanoic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyridine ring or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the butanamide linker provides structural flexibility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may result in different biological activity.

    N-(2-phenylethyl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Contains a different triazole isomer, potentially altering its reactivity and binding properties.

Uniqueness

N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the specific arrangement of its triazolopyridine and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H20N4O/c23-18(19-13-12-15-7-2-1-3-8-15)11-6-10-17-21-20-16-9-4-5-14-22(16)17/h1-5,7-9,14H,6,10-13H2,(H,19,23)

InChI Key

XMPSSZLSSHWORB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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